4-bromo-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline
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Description
Scientific Research Applications
Photodynamic Therapy Applications
Research on zinc phthalocyanine derivatives, similar in structure to the mentioned compound, has shown promising applications in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them effective Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition
Another study focused on a synthesized Schiff base similar to the compound , demonstrating its efficiency as a corrosion inhibitor for mild steel in acidic solutions. The study found that the inhibitor's efficiency increases with concentration and its adsorption on the steel surface follows Langmuir’s isotherm, suggesting potential industrial applications for protecting metals from corrosion (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Electrochromic Materials
Research into electrochromic materials has led to the synthesis of novel donor–acceptor systems employing nitrotriphenylamine units as acceptors and various thiophene derivatives as donors. These systems exhibit outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region, suggesting their suitability for electrochromic applications (Li, Liu, Ju, Zhang, & Zhao, 2017).
Properties
IUPAC Name |
N-(4-bromophenyl)-1-[1-(4-methoxyphenyl)-4-(4-methylphenyl)sulfanyl-2-phenyl-6,7-dihydroindol-5-yl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H29BrN2OS/c1-24-8-19-31(20-9-24)40-35-26(23-37-28-13-11-27(36)12-14-28)10-21-33-32(35)22-34(25-6-4-3-5-7-25)38(33)29-15-17-30(39-2)18-16-29/h3-9,11-20,22-23H,10,21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JREMZVKHCUNQDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(CCC3=C2C=C(N3C4=CC=C(C=C4)OC)C5=CC=CC=C5)C=NC6=CC=C(C=C6)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H29BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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